molecular formula C8H8F2S B6314493 (2,4-Difluoro-3-methylphenyl)(methyl)sulfane CAS No. 1807192-63-7

(2,4-Difluoro-3-methylphenyl)(methyl)sulfane

Cat. No.: B6314493
CAS No.: 1807192-63-7
M. Wt: 174.21 g/mol
InChI Key: GNHWTADSAIAJQP-UHFFFAOYSA-N
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Description

(2,4-Difluoro-3-methylphenyl)(methyl)sulfane is a chemical compound with the molecular formula C8H8F2S and a molecular weight of 174.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 2,4-difluoro-3-methylphenyl halide with a methyl sulfide reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfane group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2,4-Difluoro-3-methylphenyl)(methyl)sulfane has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,4-Difluoro-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
  • (2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane

Uniqueness

(2,4-Difluoro-3-methylphenyl)(methyl)sulfane is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which imparts distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,3-difluoro-2-methyl-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2S/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHWTADSAIAJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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